Mycophenolic acid acyl glucuronide
Overview
Description
Synthesis Analysis
The synthesis of AcMPAG has been achieved through both in vivo and in vitro methods, including enzymatic synthesis which offers a route to produce this metabolite on a preparative scale. This approach, utilizing liver homogenates from various vertebrate species, has highlighted the specificity and efficiency of the enzymatic reactions involved in AcMPAG production, with significant findings on the conversion rates and the influence of reaction conditions on the synthesis outcome (Kittelmann et al., 2003).
Molecular Structure Analysis
AcMPAG, being an acyl glucuronide, exhibits a molecular structure that allows it to form covalent bonds with proteins, potentially contributing to its biological activity and toxicity. Studies have identified AcMPAG's reactivity towards protein targets, illustrating its capacity to form adducts with plasma albumin and other proteins, which might explain some of the adverse effects associated with MPA therapy. The molecular interactions of AcMPAG with target proteins are crucial for understanding its pharmacological and toxicological profiles (Shipkova et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of AcMPAG, particularly its propensity to undergo hydrolysis and form covalent adducts with proteins, is a defining feature of its chemical properties. This behavior is significant in the context of drug toxicity, as the formation of protein-adducts can trigger immune responses or alter protein function, leading to adverse effects. The stability and reactivity of AcMPAG under various conditions have been extensively studied, highlighting the importance of understanding these properties for the safe and effective use of MPA in clinical settings (de Loor et al., 2008).
Physical Properties Analysis
The physical properties of AcMPAG, including its solubility, stability, and distribution in biological matrices, are crucial for its pharmacokinetics. AcMPAG's stability in plasma and its interaction with biological membranes affect its distribution and elimination, impacting the overall pharmacological action of MPA. Research into these aspects has provided valuable insights into the optimal handling and therapeutic monitoring of MPA and its metabolites (Patel & Akhlaghi, 2006).
Chemical Properties Analysis
Understanding AcMPAG's chemical properties, including its reactivity and interaction with enzymes and transporters, is fundamental to elucidating its role in MPA's pharmacology and toxicology. Studies have shown that AcMPAG interacts with key transport systems in the kidney, influencing the excretion of organic anions and potentially affecting the clearance of other drugs. These interactions underscore the importance of considering AcMPAG's chemical properties in the context of drug-drug interactions and personalized medicine approaches (Wolff et al., 2007).
Scientific Research Applications
Drug Toxicity and Side Effects : The acyl glucuronide of mycophenolic acid may induce the release of pro-inflammatory cytokines, potentially contributing to drug toxicity and gastrointestinal disturbances (Wieland et al., 2000). Furthermore, mycophenolic acid acyl glucuronide targets essential proteins in the liver and colon, potentially contributing to organ toxicity and drug side effects during therapy (Shipkova et al., 2004).
Therapeutic Drug Monitoring : The development of assays like UPLC-MS/MS and U-HPLC-MS/MS has enabled accurate quantification of mycophenolic acid and its glucuronide conjugates in human plasma, assisting in therapeutic drug monitoring and dose adjustments in patients post hematopoietic stem cell transplantation and other medical scenarios (Zhang et al., 2016), (Klepacki et al., 2012).
Synthesis and Reactivity : Methods have been developed for the preparative enzymatic synthesis of the acyl glucuronide of mycophenolic acid, which is essential for pharmacologic and toxicologic studies (Kittelmann et al., 2003). Additionally, convenient syntheses of mycophenolic acid's metabolites have been presented, enabling improved reactivity towards target proteins compared to naturally obtained materials (Jones et al., 2009).
Pharmacokinetics and Drug Interactions : Studies have explored the pharmacokinetics of mycophenolic acid acyl glucuronide, its interaction with other drugs like Rifampin, and its impact on renal transplant recipients (Naesens et al., 2006). Genetic polymorphisms also affect the metabolism of mycophenolic acid and its glucuronide metabolites (Bernard et al., 2006).
Alternative Therapeutic Applications : The metabolite of mycophenolic acid, AcMPAG, has been noted for its potential immunosuppressive and pro-inflammatory effects, thus becoming a tool for pharmacologic studies. Its effect on tubulin polymerization has been specifically noted, suggesting potential IMPDH-independent antiproliferative effects (Feichtiger et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30)/b9-4+/t16-,17-,18+,20-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMSTEZXAMABFF-UEARNRKISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501343826 | |
Record name | Mycophenolic acid O-acyl-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501343826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mycophenolic acid acyl glucuronide | |
CAS RN |
99043-04-6 | |
Record name | Mycophenolic acid acyl glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099043046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MYCOPHENOLIC ACID ACYL GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B96732OXNA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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